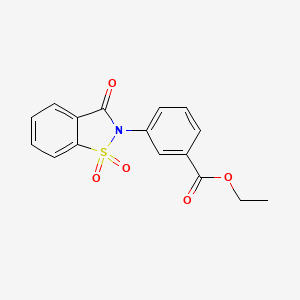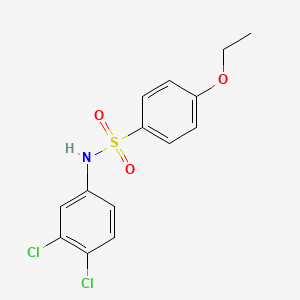
1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. TFMPP has gained popularity in the recreational drug market due to its ability to produce mild hallucinogenic effects. However, TFMPP has also shown potential in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine acts as an agonist for the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are primarily located in the central nervous system. Activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce mild hallucinogenic effects, such as altered perception, visual distortions, and enhanced mood. However, this compound also has potential side effects, including nausea, vomiting, and anxiety. This compound has been shown to have a relatively low toxicity profile, but its long-term effects on the brain and body are still unknown.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, including its ability to selectively target serotonin receptors and produce mild hallucinogenic effects. However, this compound also has several limitations, including its potential side effects and its limited availability.
Future Directions
There are several future directions for 1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine research, including its potential use in the treatment of anxiety disorders and drug addiction. This compound may also be used to study the role of serotonin receptors in other psychiatric disorders, such as depression and schizophrenia. Furthermore, this compound may be used to develop new drugs that selectively target serotonin receptors and have fewer side effects than current medications.
Synthesis Methods
1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(4-chlorobenzyl)piperazine with 2,5-dimethylphenylacetonitrile followed by hydrolysis and reduction. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been used in scientific research to study the effects of serotonin receptors in the brain. Specifically, this compound acts as an agonist for the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, perception, and cognition. This compound has also been used to study the role of serotonin receptors in drug addiction and anxiety disorders.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-15-3-4-16(2)19(13-15)22-11-9-21(10-12-22)14-17-5-7-18(20)8-6-17/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUALNYYEWXCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)

![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)

![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)

![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)


